4-(2-Fluorophenyl)-1,3-oxazol-2-amine
Overview
Description
“4-(2-Fluorophenyl)-1,3-oxazol-2-amine” is a compound that contains an oxazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The compound also contains a fluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached .
Molecular Structure Analysis
The molecular structure of “4-(2-Fluorophenyl)-1,3-oxazol-2-amine” would consist of an oxazole ring attached to a fluorophenyl group at the 4-position and an amine group at the 2-position. The presence of the electronegative fluorine atom could influence the electronic distribution and reactivity of the molecule .Chemical Reactions Analysis
Again, without specific literature, it’s challenging to provide a detailed chemical reactions analysis for “4-(2-Fluorophenyl)-1,3-oxazol-2-amine”. In general, amines can participate in a variety of reactions, including acid-base reactions and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Fluorophenyl)-1,3-oxazol-2-amine” would be influenced by its molecular structure. For instance, the presence of the fluorine atom could increase the compound’s stability and affect its reactivity .Scientific Research Applications
Antitumor Properties
A study by Bradshaw et al. (2002) explored the antitumor properties of 2-(4-aminophenyl)benzothiazoles, closely related to 4-(2-Fluorophenyl)-1,3-oxazol-2-amine. These compounds, including derivatives modified by fluorine atoms, demonstrated potent antitumor activity in vitro and in vivo, particularly against breast and ovarian tumors. Amino acid prodrugs of these compounds also showed promise for clinical evaluation due to their solubility and stability (Bradshaw et al., 2002).
Antimicrobial Activity
Karthikeyan et al. (2006) synthesized compounds bearing a 2,4-dichloro-5-fluorophenyl moiety, closely related to the oxazol-2-amine structure. These compounds showed promising antibacterial and antifungal activities, highlighting the potential of such structures in antimicrobial applications (Karthikeyan et al., 2006).
Synthesis of Hybrid Molecules
Başoğlu et al. (2013) investigated the synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, which included ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing a 1,3-oxazol(idin)e nucleus. These compounds displayed varied antimicrobial, antilipase, and antiurease activities, suggesting their potential in pharmaceutical applications (Başoğlu et al., 2013).
Pharmaceutical Synthesis
Cram et al. (1987) described the use of oxazoles, including those substituted with fluorophenyl groups, as intermediates in pharmaceutical synthesis. These compounds can be converted to esters, acids, or amides, providing a versatile route for the synthesis of various pharmaceuticals (Cram et al., 1987).
Crystallographic Studies
Rybakov et al. (2002) conducted X-ray crystallographic studies on aminodienes containing an oxazole fragment. Their findings contribute to the understanding of molecular structures and interactions, which is crucial in drug design and material sciences (Rybakov et al., 2002).
Safety And Hazards
The safety and hazards of “4-(2-Fluorophenyl)-1,3-oxazol-2-amine” would depend on its physical and chemical properties. In general, handling of chemical substances should always be done with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area .
properties
IUPAC Name |
4-(2-fluorophenyl)-1,3-oxazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-7-4-2-1-3-6(7)8-5-13-9(11)12-8/h1-5H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UALJWFVYXIGPHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=COC(=N2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenyl)-1,3-oxazol-2-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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